molecular formula C10H13NO2 B555769 alpha-Methyl-DL-phenylalanine CAS No. 1132-26-9

alpha-Methyl-DL-phenylalanine

Cat. No. B555769
CAS RN: 1132-26-9
M. Wt: 179.22 g/mol
InChI Key: HYOWVAAEQCNGLE-UHFFFAOYSA-N
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Description

Alpha-Methyl-DL-phenylalanine is a monocarboxylic acid and a member of benzenes . It is also known by other synonyms such as 2-amino-2-methyl-3-phenylpropanoic acid, alpha-Methylphenylalanine, and 2-Amino-2-methyl-3-phenylpropionic acid .


Molecular Structure Analysis

The molecular formula of alpha-Methyl-DL-phenylalanine is C10H13NO2 . The InChI representation is InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) . The Canonical SMILES representation is CC(CC1=CC=CC=C1)(C(=O)O)N .


Physical And Chemical Properties Analysis

The molecular weight of alpha-Methyl-DL-phenylalanine is 179.22 g/mol . The compound is air sensitive and should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

  • Alpha-Methyl-DL-phenylalanine is a potent inhibitor of the decarboxylation of 3,4-dihydroxyphenylalanine in vitro and in vivo. It decreases the pharmacological actions of 3,4-dihydroxyphenylalanine and 5-hydroxytryptophan, as well as reduces serotonin levels in the brains of mice. It also lowers blood pressure in hypertensive patients when administered in doses of 1.0–6.0 gm/day, along with a transient sedative effect (Goldberg, Dacosta, & Ozaki, 1960).

  • Alpha-Methyl-DL-phenylalanine has been found to effectively inhibit aromatic amino acid decarboxylation in humans. The reduced formation of serotonin, tryptamine, and tyramine from precursor amino acids is associated with lowering blood pressure in hypertensive patients and a transient sedative effect (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).

  • Alpha-Methyl-DL-phenylalanine plays a role in the biosynthesis of phytoquinones in plants. It has been shown that the nucleus and one nuclear methyl group of compounds like plastoquinone and gamma-tocopherol are formed from either exogenous phenylalanine or exogenous tyrosine, with alpha-Methyl-DL-phenylalanine involved in these processes (Whistance & Threlfall, 1968).

  • In medical applications, alpha-Methyl-DL-phenylalanine has been used to reduce the urinary excretion of serotonin in carcinoid patients, demonstrating its potential in therapeutic applications for conditions involving excessive serotonin production (Sjoerdsma, Oates, Zaltzman, & Udenfriend, 1960).

  • Alpha-Methyl-DL-phenylalanine has been compared with p-chlorophenylalanine as inducers of chronic hyperphenylalaninemia in developing rats. It has been found to be a potent suppressor of hepatic phenylalanine hydroxylase activity in vivo, and is considered a suitable model for studying human diseases like phenylketonuria (Delvalle, Dienel, & Greengard, 1978).

properties

IUPAC Name

2-amino-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOWVAAEQCNGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312866
Record name DL-α-Methylphenylalanine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Methylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Methyl-DL-phenylalanine

CAS RN

1132-26-9, 4415-69-4
Record name DL-α-Methylphenylalanine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-DL-phenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methylphenylalanine
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Record name 1132-26-9
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Record name DL-α-Methylphenylalanine
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Record name .ALPHA.-METHYL-DL-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Srikrishnan, V Ravichandran… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Conformation of methylated amino acids: structure of 3,4-dimethoxy--methyl-DL-phenylalanine sesquihydrate Acta Crystallographica Section C Crystal Structure Communications …
Number of citations: 7 scripts.iucr.org
RE McChesney - 1988 - search.proquest.com
The developmental profile of phenylalanine uptake into the brain was defined and its implications for amino acid levels and biogenic amine metabolism in experimental animal models …
Number of citations: 2 search.proquest.com

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